molecular formula C29H29N7O8 B560507 Bhq-2-succinimide ester CAS No. 916753-62-3

Bhq-2-succinimide ester

Cat. No.: B560507
CAS No.: 916753-62-3
M. Wt: 603.592
InChI Key: UTKREZFIUDGDHQ-UHFFFAOYSA-N
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Description

BhQ-2-succinimide ester, also known as BHQ-2-succinimidyl ester, is a highly efficient acylation reagent and activator. It is widely used in the field of biomedicine for applications such as amide bond formation, cell membrane penetration, protein labeling, and antibody-drug conjugates. This compound is known for its low toxicity and good biocompatibility, making it a safe and effective synthetic tool .

Preparation Methods

Synthetic Routes and Reaction Conditions

BhQ-2-succinimide ester is synthesized through a series of chemical reactions involving the activation of carboxylic acid groups. The process typically involves the reaction of BHQ-2 carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

BhQ-2-succinimide ester primarily undergoes acylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is commonly used in the labeling of biomolecules such as peptides and proteins .

Common Reagents and Conditions

The acylation reaction involving this compound typically requires a slightly alkaline pH (7.2 to 9) and is carried out in aqueous or organic solvents. Common reagents used in these reactions include primary amines, buffers to maintain the pH, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are stable amide bonds. These amide bonds are crucial in various applications, including the conjugation of fluorescent dyes to proteins and the formation of antibody-drug conjugates .

Mechanism of Action

BhQ-2-succinimide ester exerts its effects through the formation of stable amide bonds with primary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This mechanism is crucial for its applications in protein labeling and drug conjugation .

Comparison with Similar Compounds

BhQ-2-succinimide ester is unique in its high efficiency and selectivity for acylation reactions. Similar compounds include:

This compound stands out due to its broad absorption spectrum and high stability, making it a preferred choice for many biochemical applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKREZFIUDGDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3OC)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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